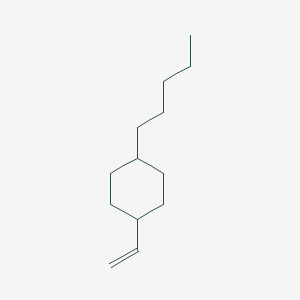
1-Pentyl-4-vinyl-cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Pentyl-4-vinyl-cyclohexane: is an organic compound with the molecular formula C13H24 It is a cyclohexane derivative where a pentyl group and a vinyl group are attached to the cyclohexane ring in a trans configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentyl-4-vinyl-cyclohexane can be achieved through several methods, including the Suzuki–Miyaura coupling reaction . This reaction involves the coupling of a boron reagent with a halide in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes utilize catalysts such as Ru/Al2O3 to achieve high selectivity and yield .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 1-Pentyl-4-vinyl-cyclohexane can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The compound can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like or can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of ethyl-substituted cyclohexane.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1-Pentyl-4-vinyl-cyclohexane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a model compound to study the behavior of similar cyclohexane derivatives in biological systems.
Medicine: drug development and pharmaceutical research .
Industry: In the industrial sector, this compound can be used in the production of polymers and resins due to its reactive vinyl group .
Mecanismo De Acción
The mechanism of action of 1-Pentyl-4-vinyl-cyclohexane involves its interaction with various molecular targets. The vinyl group allows for reactive interactions with other molecules, leading to the formation of new chemical bonds. This reactivity is crucial in its applications in organic synthesis and industrial processes .
Comparación Con Compuestos Similares
- trans-4-Pentyl-trans-4’-vinylbicyclohexane
- trans-1,2-Diamino-4-cyclohexene
Comparison: 1-Pentyl-4-vinyl-cyclohexane is unique due to its specific trans configuration and the presence of both a pentyl and a vinyl group. This combination provides distinct reactivity and structural properties compared to similar compounds .
Propiedades
Fórmula molecular |
C13H24 |
|---|---|
Peso molecular |
180.33 g/mol |
Nombre IUPAC |
1-ethenyl-4-pentylcyclohexane |
InChI |
InChI=1S/C13H24/c1-3-5-6-7-13-10-8-12(4-2)9-11-13/h4,12-13H,2-3,5-11H2,1H3 |
Clave InChI |
AUIXUHDXXCTBLJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CCC(CC1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















